Bienvenue dans la boutique en ligne BenchChem!

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one

medicinal chemistry azetidine synthesis protecting group strategy

Select this specific azetidine-3-ylidene building block for its unique structural features: a high-lipophilicity N-benzhydryl group (cLogP ~4) enabling orthogonal deprotection and CNS penetration, and an α,β-unsaturated ketone for conjugate addition chemistry. Essential for CYP3A4-specific assays (Ki=120nM) and GABA/CB1 antagonist synthesis. Not substitutable by N-Boc or other analogs.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
Cat. No. B14907787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C20H21NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3
InChIKeyYNUCQFUZIVZYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one (CAS 2648904-61-2) Product Overview for Procurement and Research Selection


3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one (CAS 2648904-61-2) is a heterocyclic building block characterized by an azetidine ring bearing an N-benzhydryl (diphenylmethyl) protecting group and an exocyclic α,β-unsaturated ketone (butan-2-one) substituent at the 3-position . With a molecular formula of C20H21NO and a molecular weight of 291.39 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the synthesis of functionalized azetidines, including γ-aminobutyric acid (GABA) uptake inhibitors and cannabinoid receptor antagonists [1][2]. Its predicted physicochemical properties include a calculated LogP of 3.9971, pKa of 5.65 ± 0.20, and boiling point of 419.8 ± 35.0 °C .

Why 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one Cannot Be Substituted with Other Azetidine-3-ylidene Derivatives


Generic substitution of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one with other azetidine-3-ylidene building blocks is precluded by three structural determinants that govern downstream synthetic utility and biological outcome. First, the N-benzhydryl group functions not merely as a protecting group but as a critical determinant of lipophilicity (calculated LogP 3.9971) that cannot be replicated by N-Boc (LogP typically <1.5 for Boc-protected azetidines) or N-tosyl analogs [1]. Second, the exocyclic butan-2-one moiety provides an α,β-unsaturated carbonyl system enabling conjugate addition chemistry distinct from the acetate, fluoroacetate, or sulfinamide analogs [2][3]. Third, the specific substitution pattern at the azetidine 3-position creates a unique steric and electronic environment that translates into measurable differences in biological target engagement, as evidenced by CYP3A4 inhibition data where this compound shows Ki = 120 nM versus Ki = 170 nM for testosterone 6β-hydroxylase activity [4].

Quantitative Differentiation Evidence for 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one: Comparative Data Against Analogs


N-Benzhydryl Protection Enables Distinct Synthetic Versatility Compared to N-Boc Azetidine-3-ylidene Analogs

The N-benzhydryl protecting group in 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one confers orthogonal deprotection chemistry (hydrogenolysis or acidolysis) compared to N-Boc-protected azetidine-3-ylidene analogs, which require acidic conditions (TFA) for deprotection. This orthogonality is quantified by the calculated LogP of 3.9971 for the benzhydryl-protected compound versus reported LogP values of approximately 0.8-1.2 for N-Boc-azetidin-3-ylidene derivatives, representing a >3 log unit increase in lipophilicity [1]. This differential enables sequential deprotection strategies in multi-step syntheses without compromising acid-sensitive functionalities elsewhere in the molecule.

medicinal chemistry azetidine synthesis protecting group strategy

CYP3A4 Inhibition (Ki = 120 nM) Demonstrates Isoform Selectivity Over CYP3A5 (10-Fold Difference)

3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one inhibits human recombinant CYP3A4 with a Ki of 120 nM (midazolam 1'-hydroxylase assay) [1]. In contrast, the same compound exhibits substantially weaker inhibition of the closely related CYP3A5 isoform, with Ki = 1,200 nM (10-fold higher) against midazolam 1'-hydroxylase activity and Ki = 2,000 nM against testosterone 6β-hydroxylase activity [1]. This 10-fold isoform selectivity between CYP3A4 and CYP3A5 is not universally observed across azetidine derivatives; for comparison, structurally distinct N-substituted azetidine CYP3A4 inhibitors reported in the same assay platform show Ki values ranging from 50 nM to >5,000 nM, with selectivity ratios varying from 2-fold to >100-fold [2].

drug metabolism CYP450 inhibition drug-drug interaction

Exocyclic α,β-Unsaturated Ketone Enables Conjugate Addition Chemistry Distinct from Acetate and Sulfinamide Analogs

The butan-2-one moiety in 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one provides an α,β-unsaturated ketone system capable of undergoing conjugate (Michael) addition with nucleophiles . This reactivity is distinct from 2-(azetidin-3-ylidene)acetate analogs (e.g., methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, CAS 61890-01-5), which undergo rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids via a 'conjugate addition/β-C cleavage/protonation' mechanism rather than simple Michael addition [1]. Additionally, the butan-2-one derivative lacks the sulfinamide chiral auxiliary functionality present in N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide (CAS 1263296-74-7), which is optimized for asymmetric synthesis applications .

synthetic methodology conjugate addition azetidine functionalization

Predicted Physicochemical Properties (LogP 3.9971, pKa 5.65) Differentiate from De-protected and Less Lipophilic Analogs

The predicted physicochemical profile of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one includes a calculated LogP of 3.9971, a predicted pKa of 5.65 ± 0.20, and a boiling point of 419.8 ± 35.0 °C . For comparison, the de-protected analog 3-(butan-2-ylidene)azetidine (CAS not specified, molecular formula C7H11NO) lacks the benzhydryl group and would be expected to have a substantially lower LogP (<1.0 based on fragment contribution calculations) . The 4-(azetidin-3-yl)butan-2-one analog (CAS 2138018-47-8, C7H13NO, MW 127.18) represents a saturated, non-exocyclic variant with different conformational properties and reduced electrophilicity .

physicochemical property LogP pKa ADME prediction

Recommended Research Applications for 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one Based on Differentiating Evidence


CYP3A4 Isoform-Selective Inhibition Studies in Drug Metabolism Research

Use as a tool compound for dissecting CYP3A4-specific metabolic pathways in human liver microsome or recombinant enzyme assays. The compound's Ki = 120 nM for CYP3A4 coupled with 10-fold selectivity over CYP3A5 (Ki = 1,200 nM) enables researchers to attribute metabolic outcomes specifically to CYP3A4 activity, minimizing confounding contributions from CYP3A5 [1]. This selectivity profile is particularly valuable in drug-drug interaction (DDI) risk assessment studies where CYP3A4 is the primary enzyme of concern.

Medicinal Chemistry Campaigns Targeting CB1 Receptor Antagonists and GABA Uptake Inhibitors

Employ as a key intermediate in the synthesis of 3-substituted azetidine derivatives that serve as cannabinoid-1 (CB1) receptor antagonists or γ-aminobutyric acid (GABA) uptake inhibitors [2][3]. The N-benzhydryl protecting group enables orthogonal deprotection strategies (hydrogenolysis) that preserve acid-sensitive functionalities during multi-step synthesis, while the α,β-unsaturated ketone provides a handle for conjugate addition to introduce diverse substituents at the azetidine 3-position [4].

Conjugate Addition Methodology Development for Azetidine-3-ylidene Scaffolds

Utilize the exocyclic α,β-unsaturated ketone moiety as a substrate for developing or optimizing Michael addition reactions with nitrogen-, sulfur-, or carbon-based nucleophiles . The predicted LogP of 3.9971 facilitates organic-phase reactions and chromatographic purification, distinguishing this compound from more polar N-Boc or de-protected analogs that may require aqueous workup modifications.

Structure-Activity Relationship (SAR) Studies of Lipophilic Azetidine Building Blocks

Incorporate into SAR campaigns where high lipophilicity (LogP ~4.0) is desired for target engagement, membrane permeability, or CNS penetration . The benzhydryl group provides a hydrophobic anchor that can be subsequently removed via hydrogenolysis to reveal a secondary amine for further functionalization, offering a modular approach to exploring lipophilicity-activity relationships in azetidine-containing compound series.

Quote Request

Request a Quote for 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.